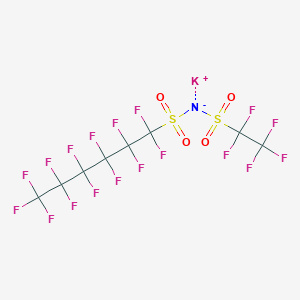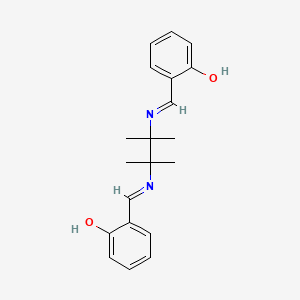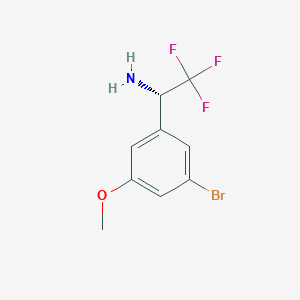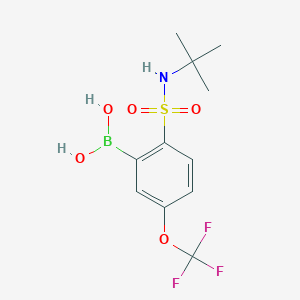
(2-(N-(tert-butyl)sulfamoyl)-5-(trifluoromethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(N-(tert-butyl)sulfamoyl)-5-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative known for its unique chemical properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, which makes them valuable in the design of sensors, drug delivery systems, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-(tert-butyl)sulfamoyl)-5-(trifluoromethoxy)phenyl)boronic acid typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-(N-(tert-butyl)sulfamoyl)-5-(trifluoromethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Reduction of the boronic acid to the corresponding borane.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Boranes and borohydrides.
Substitution: Aryl amines, ethers, and thioethers.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-(N-(tert-butyl)sulfamoyl)-5-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable boronate esters with diols makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly protease inhibitors. Their ability to form reversible covalent bonds with active site serine residues makes them promising candidates for the development of therapeutic agents.
Industry
In the materials science field, boronic acids are used in the design of sensors and responsive materials. The reversible binding of boronic acids with diols is exploited in the development of glucose sensors and other diagnostic devices.
Mecanismo De Acción
The mechanism of action of (2-(N-(tert-butyl)sulfamoyl)-5-(trifluoromethoxy)phenyl)boronic acid involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from the nucleophile. The resulting boronate ester is stable yet reversible, allowing for dynamic interactions in biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the additional functional groups.
(4-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid: A structurally similar compound with a different substitution pattern on the aromatic ring.
(2-(N-(tert-butyl)sulfamoyl)-4-(trifluoromethoxy)phenyl)boronic acid: Another isomer with the trifluoromethoxy group in a different position.
Uniqueness
(2-(N-(tert-butyl)sulfamoyl)-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both the sulfonamide and trifluoromethoxy groups, which can impart distinct electronic and steric properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H15BF3NO5S |
|---|---|
Peso molecular |
341.12 g/mol |
Nombre IUPAC |
[2-(tert-butylsulfamoyl)-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BF3NO5S/c1-10(2,3)16-22(19,20)9-5-4-7(21-11(13,14)15)6-8(9)12(17)18/h4-6,16-18H,1-3H3 |
Clave InChI |
FLXYQTABPCUVCH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)NC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)
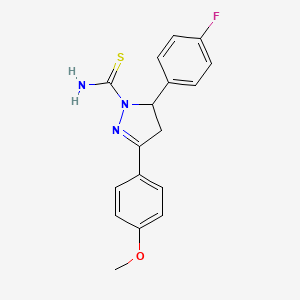


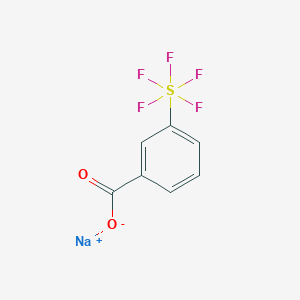
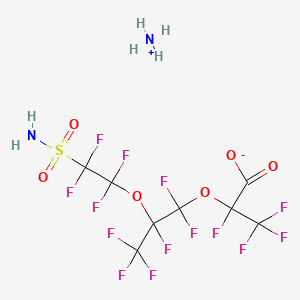

![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)
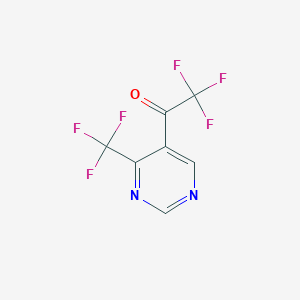
![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
